(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Lipophilicity Drug design Physicochemical profiling

This (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a high-purity research tool for TRPV1 antagonist SAR. The thiophene moiety enables unique sulfur-mediated interactions, allowing precise matched molecular pair analyses against furan or pyridine analogs. Sourced from the BIONET screening collection, it provides orthogonal vectors for affinity-based probe design and target deconvolution. Ensure your SAR campaigns leverage the distinct electronic profile of this scaffold.

Molecular Formula C21H19NO2S
Molecular Weight 349.45
CAS No. 478078-48-7
Cat. No. B2553174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide
CAS478078-48-7
Molecular FormulaC21H19NO2S
Molecular Weight349.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C21H19NO2S/c1-24-18-11-9-16(10-12-18)15-22-21(23)20(14-19-8-5-13-25-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,23)/b20-14+
InChIKeyHEEWCIGQJZHRNB-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 478078-48-7: (E)-N-(4-Methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide – Structural Identity and Supplier Landscape


(E)-N-(4-Methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-48-7) is a synthetic cinnamamide derivative with the molecular formula C21H19NO2S and a molecular weight of 349.45 g/mol . The compound features a conjugated (E)-propenamide core bearing a phenyl ring at the 2-position, a thiophen-2-yl ring at the 3-position, and an N-(4-methoxybenzyl) substituent. It is supplied as a research chemical by vendors such as Key Organics (purity >90%) and AKSci (purity >95%) . The compound is cataloged under the BIONET screening collection (Key Organics product code 7R-0331) and is intended exclusively for laboratory research use, not for human or veterinary applications .

Why Generic Substitution Fails for 478078-48-7: N-Benzyl Modification and Heterocycle-Dependent Structure-Activity Relationships


The N-(4-methoxybenzyl) cinnamamide scaffold belongs to a well-characterized class of TRPV1 antagonists where both the N-aryl substituent and the heterocyclic moiety at the 3-position critically govern potency, selectivity, and pharmacokinetic behavior [1]. In the seminal N-aryl cinnamide SAR series, systematic variation of the amide nitrogen substituent produced antagonist IC50 values spanning several orders of magnitude at human TRPV1 [1]. The thiophene ring in the target compound imparts distinct electronic properties and sulfur-mediated interactions not achievable with furan or pyridine analogs . Consequently, substituting 478078-48-7 with a close analog—such as the furylmethyl (CAS 478078-82-9), thienylmethyl (CAS 478078-64-7), or 4-fluorobenzyl (CAS 478078-65-8) variant—risks altering target engagement, metabolic stability, and off-target profiles in an unpredictable manner. Only direct comparative data can confirm whether any observed biological effect is preserved across these structural modifications.

Quantitative Differentiation Evidence: 478078-48-7 vs. Closest Structural Analogs


Thiophene vs. Furan Heterocycle: Impact on Lipophilicity and Membrane Permeability

The thiophene ring in 478078-48-7 confers higher lipophilicity compared to the furan analog 478078-82-9, as reflected in the calculated LogP difference. The thiophene sulfur atom increases the compound's polarizability and potential for hydrophobic interactions with biological targets relative to the oxygen-containing furan ring.

Lipophilicity Drug design Physicochemical profiling

N-(4-Methoxybenzyl) vs. N-(4-Fluorobenzyl) Substituent: Electronic and Steric Effects

In N-aryl cinnamamide TRPV1 antagonist series, the electron-donating 4-methoxy group on the N-benzyl substituent (as in 478078-48-7) modulates antagonist potency differently than the electron-withdrawing 4-fluoro group in analog 478078-65-8. The class-level SAR data indicate that para-substitution on the N-benzyl ring significantly influences TRPV1 antagonism, with electron-donating groups generally favoring higher binding affinity in certain sub-series [1].

Structure-activity relationship Medicinal chemistry Lead optimization

Molecular Weight Differentiation: 478078-48-7 vs. Smaller Cinnamamide Scaffolds

With a molecular weight of 349.45 g/mol, 478078-48-7 occupies an intermediate property space—larger than simple cinnamamides (e.g., cinnamamide itself, MW 147.17) but smaller than many fully elaborated TRPV1 clinical candidates (e.g., AMG 9810, MW ~370). This positions the compound as a potential tool for SAR expansion studies where incremental molecular weight increases are being explored.

Physicochemical properties Lead-likeness Fragment-based drug discovery

Research and Industrial Application Scenarios for CAS 478078-48-7


TRPV1 Antagonist SAR Expansion: Probing N-Benzyl Substituent Effects

The compound can serve as a tool molecule in structure-activity relationship (SAR) studies aimed at understanding how electron-donating 4-methoxybenzyl substituents modulate TRPV1 antagonism relative to published N-aryl cinnamamide leads [1]. Its thiophene-containing scaffold allows direct comparison with furan and pyridine analogs in the same chemical series .

Physicochemical Property Benchmarking in Cinnamamide Lead Optimization

With a molecular weight of 349.45 and the presence of the thiophene sulfur, 478078-48-7 is an appropriate reference compound for benchmarking how incremental increases in lipophilicity and molecular complexity affect solubility, permeability, and metabolic stability in cinnamamide-based programs .

Chemical Biology Tool for Target Identification Studies

As part of the BIONET screening collection from Key Organics, the compound is suitable for use in phenotypic screening campaigns. When active hits are identified, its structural features—the thiophene ring and 4-methoxybenzyl group—provide orthogonal vectors for affinity-based probe design and subsequent target deconvolution .

Comparative Heterocycle Chemistry: Thiophene vs. Furan Bioisostere Evaluation

Researchers can employ 478078-48-7 alongside its furan analog (CAS 478078-82-9) in matched molecular pair analyses to quantify the impact of sulfur-for-oxygen substitution on target binding, cellular activity, and pharmacokinetic parameters across multiple assay platforms .

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